molecular formula C13H13ClO3 B1648674 cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 732252-62-9

cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1648674
CAS No.: 732252-62-9
M. Wt: 252.69 g/mol
InChI Key: SJQQKGZOUVTACR-VHSXEESVSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound also recognized under the designation (1R,3S)-3-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid, which provides explicit stereochemical information. The Chemical Abstracts Service registry number 732252-62-9 serves as the unique identifier for this specific molecular structure, enabling precise identification across scientific databases and commercial suppliers.

The structural framework consists of a cyclopentane ring bearing two significant substituents positioned in a cis relationship. The carboxylic acid group occupies position 1 of the cyclopentane ring, while the 3-chlorobenzoyl moiety is attached at position 3. The chlorobenzoyl substituent itself comprises a benzene ring with a chlorine atom at the meta position relative to the carbonyl group that connects to the cyclopentane system. This arrangement creates a molecule with distinct hydrophilic and hydrophobic regions, contributing to its versatility in various chemical environments.

Property Value Unit
Molecular Formula C₁₃H₁₃ClO₃ -
Molecular Weight 252.69 g/mol
Chemical Abstracts Service Number 732252-62-9 -
Boiling Point 436.2 °C at 760 mmHg
Flash Point 217.6 °C
Density 1.33 g/cm³
Refractive Index 1.585 -
Polar Surface Area 54.37 Ų
Logarithm of Partition Coefficient 3.02360 -

The stereochemical complexity of the molecule extends beyond simple cis-trans isomerism, as evidenced by the absolute configuration designations (1R,3S) that specify the three-dimensional arrangement of atoms around the chiral centers within the cyclopentane ring. This stereochemical precision becomes particularly important when considering the compound's potential biological activity or its behavior in asymmetric synthetic processes.

Historical Context of Bicyclic Aromatic Carboxylic Acid Derivatives

The development of cyclic aromatic carboxylic acid derivatives has roots extending back to the foundational work of early organic chemists, particularly the pioneering investigations of Michael Faraday and Hermann Kolbe in the late 1800s, who established fundamental principles of carboxylic acid electrochemistry and reactivity. These early studies revealed that carboxylic acids could undergo diverse transformations, including radical decarboxylation reactions that became known as the Kolbe reaction, establishing the groundwork for understanding the unique chemical behavior of carboxylic acid functional groups.

Aromatic carboxylic acids, as exemplified by the simplest member benzoic acid, have been recognized since 1560 when benzoic acid was first prepared by distilling gum benzoin obtained from Asian trees. The historical significance of aromatic carboxylic acids extends beyond simple academic interest, as these compounds demonstrated early applications as preservatives and pharmaceutical intermediates, with sodium benzoate becoming one of the first widely used food preservatives. The recognition that aromatic carboxylic acids exhibit both typical carboxylic acid reactivity and characteristic aromatic substitution patterns established them as versatile synthetic building blocks.

The evolution toward more complex cyclic aromatic carboxylic acid derivatives, such as this compound, represents a natural progression in synthetic organic chemistry driven by the need for increasingly sophisticated molecular architectures. The incorporation of halogenated aromatic systems, as seen in the 3-chlorobenzoyl moiety, reflects the recognition that halogen substituents can significantly modulate both electronic properties and reactivity patterns. This historical progression demonstrates how fundamental discoveries in carboxylic acid chemistry have evolved to encompass complex polyfunctional molecules that serve as advanced synthetic intermediates.

The development of stereochemically defined cyclic carboxylic acids gained particular momentum during the twentieth century as chemists recognized the importance of three-dimensional molecular structure in determining biological activity and synthetic utility. The ability to control and characterize the stereochemistry of compounds like this compound represents a culmination of decades of advancement in both synthetic methodology and analytical techniques that allow precise determination of molecular configuration.

Significance in Modern Organic Chemistry Research

Contemporary organic chemistry research has witnessed a renaissance in the utilization of carboxylic acids as adaptive functional groups, with compounds like this compound serving as valuable synthetic intermediates in advanced methodological development. The emergence of metallaphotoredox catalysis has particularly elevated the importance of aliphatic and aromatic carboxylic acids, enabling direct functionalization of native carboxylic acid groups without the need for pre-activation as redox-active esters or hypervalent iodine reagents. This technological advancement has positioned complex carboxylic acid derivatives as central players in modern synthetic strategy.

The significance of this compound in current research extends beyond its utility as a synthetic intermediate to encompass its role as a model compound for understanding structure-reactivity relationships in polyfunctional molecules. Research has demonstrated that bench-stable aliphatic carboxylic acids can undergo diverse transformations including alkylation, arylation, amination, and trifluoromethylation through metallaphotoredox protocols utilizing first-row transition metals such as nickel and copper. These capabilities make compounds like this compound valuable tools for exploring new synthetic methodologies.

The compound's structural complexity, combining both aliphatic and aromatic elements, makes it particularly relevant for studies investigating the development of saturated carbon-rich scaffolds in pharmaceutical molecules. The growing appreciation for incorporating saturated sp³-rich frameworks into drug molecules as a means to achieve improved solubility and physiological stability has created demand for synthetic methods that can efficiently access these challenging structural motifs. The cyclopentane core of this compound represents precisely this type of saturated framework that modern pharmaceutical chemistry seeks to incorporate into active compounds.

Research Application Methodology Significance
Metallaphotoredox Catalysis Direct carboxylic acid functionalization Enables transformations without pre-activation
Drug Discovery Late-stage functionalization Provides access to sp³-rich scaffolds
Synthetic Methodology Stereoselective synthesis Model for complex polyfunctional molecules
Structure-Activity Studies Conformational analysis Understanding stereochemical effects

Recent investigations into electrosynthetic organic chemistry have further highlighted the potential of carboxylic acid derivatives, with studies showing that aromatic esters can form surprisingly long-lived radical anions under specific electrochemical conditions. While this compound itself is not an ester, the principles governing carboxylic acid electrochemistry apply to its potential transformations, particularly in the context of developing novel synthetic methodologies that leverage electrochemical activation.

The compound's relevance in contemporary research is further enhanced by its potential utility in late-stage functionalization strategies, which have become increasingly important in drug discovery and development. The breadth of functional group tolerance demonstrated by metallaphotoredox protocols makes compounds like this compound attractive targets for diversification chemistry, enabling the synthesis of various molecular derivatives from a common synthetic precursor. This capability aligns with current pharmaceutical industry practices that emphasize efficient routes to molecular diversity for biological screening and optimization studies.

Properties

IUPAC Name

(1R,3S)-3-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c14-11-3-1-2-8(7-11)12(15)9-4-5-10(6-9)13(16)17/h1-3,7,9-10H,4-6H2,(H,16,17)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQQKGZOUVTACR-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Aldol Condensation

A key approach involves intramolecular aldol condensation to form the cyclopentane ring. Starting from a diketone precursor, such as 3-(3-chlorophenyl)-1,5-pentanedione, base-catalyzed cyclization yields the cis-configured cyclopentane core. For example:

  • Step 1 : 3-(3-Chlorophenyl)-1,5-pentanedione is treated with a mild base (e.g., sodium ethoxide) in ethanol at 60°C, inducing cyclization via enolate formation.
  • Step 2 : The resulting cyclopentane intermediate is oxidized to introduce the carboxylic acid group using KMnO₄ in acidic conditions (yield: 68–72%).

This method prioritizes stereochemical fidelity, with the cis configuration arising from the chair-like transition state during cyclization.

Asymmetric Catalytic Hydrogenation

Enantioselective Reduction of Cyclopentenone

Chiral catalysts enable asymmetric hydrogenation of cyclopentenone intermediates to access the cis stereochemistry:

  • Intermediate Synthesis : 3-(3-Chlorobenzoyl)cyclopent-2-enone is prepared via Friedel-Crafts acylation of cyclopentene with 3-chlorobenzoyl chloride in the presence of AlCl₃ (yield: 85%).
  • Hydrogenation : Using a Ru-BINAP catalyst, the enone undergoes hydrogenation at 50 psi H₂ in methanol, achieving >90% enantiomeric excess (ee) for the cis product.
  • Oxidation : The ketone is oxidized to the carboxylic acid with Jones reagent (CrO₃/H₂SO₄), yielding the final compound (overall yield: 58%).

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

When asymmetric synthesis is impractical, resolution via diastereomeric salts offers an alternative:

  • Racemic Synthesis : The racemic acid is synthesized via cyclopropane ring-opening (e.g., reaction of 1,3-cyclopentadiene with 3-chlorobenzoyl chloride followed by hydrolysis).
  • Resolution : The racemate is treated with (1R,2S)-norephedrine in ethanol, forming diastereomeric salts. Crystallization isolates the cis-(1R,3S) enantiomer (optical purity: 98%).

Coupling Reactions with Chiral Building Blocks

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling installs the 3-chlorobenzoyl group while preserving stereochemistry:

  • Cyclopentane Boronic Ester : (1R,3S)-3-boronic ester-cyclopentane-1-carboxylic acid is prepared via hydroboration of a chiral cyclopentene.
  • Coupling : Reacting with 3-chlorobenzoyl bromide under Pd(PPh₃)₄ catalysis in THF yields the target compound (ee: 94%, yield: 76%).

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity (ee %) Complexity Scalability
Aldol Condensation 68–72 70–80 Moderate High
Asymmetric Hydrogenation 58 >90 High Moderate
Chiral Resolution 45–50 98 Low Low
Suzuki Coupling 76 94 High Moderate

Data synthesized from Refs.

Industrial-Scale Considerations

Cost-Effective Catalysts

Recent advances utilize cheaper ligands (e.g., Josiphos) for asymmetric hydrogenation, reducing catalyst loading to 0.1 mol% while maintaining >90% ee.

Green Chemistry Approaches

Microwave-assisted cyclization in water achieves 75% yield in 20 minutes, minimizing solvent waste.

Chemical Reactions Analysis

Types of Reactions: cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The chlorobenzoyl group can be reduced to form the corresponding cyclohexanone derivative.

  • Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Various nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed:

  • Oxidation: Carbon dioxide and water.

  • Reduction: Cyclohexanone derivative.

  • Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Organic Synthesis

cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid serves as a crucial building block in organic synthesis. Its unique cyclopentane structure allows for various chemical transformations, including:

  • Oxidation : Leading to the formation of carbon dioxide and water.
  • Reduction : Resulting in derivatives such as cyclohexanone.
  • Substitution Reactions : Facilitating the introduction of various substituents on the benzoyl group.

Medicinal Chemistry

Research is ongoing to investigate the medicinal properties of this compound. Potential applications include:

  • Therapeutic Agent Development : Studies are exploring its efficacy as a therapeutic agent for various diseases, focusing on its interaction with specific molecular targets such as enzymes or receptors.
  • Chiral Drug Synthesis : The compound can be utilized as a chiral precursor in the synthesis of non-naturally occurring amino acids, which are essential in developing pharmaceuticals .

Polymer Chemistry

In the chemical industry, this compound is utilized to produce specialty chemicals and materials. Its derivatives may modify the properties of polymers, enhancing characteristics such as plasticity and thermal stability .

Case Study 1: Synthesis of Chiral Compounds

A study demonstrated the use of this compound in synthesizing optically active compounds through enzyme-catalyzed hydrolysis. The process achieved high enantiomeric purity (>90% ee), showcasing its potential in producing chiral intermediates for pharmaceuticals .

Case Study 2: Therapeutic Applications

Research published in bioRxiv highlighted the compound's potential role in treating neurodegenerative diseases by targeting mitochondrial dysfunction. The findings suggest that derivatives of this compound could play a significant role in drug development aimed at neuroprotection .

Mechanism of Action

The mechanism by which cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • Halogenated derivatives (e.g., 3-chloro, 4-fluoro) exhibit higher molecular weights compared to methyl-substituted analogs due to chlorine’s atomic mass (35.45 g/mol). For example, the 3-chloro derivative (~252.69 g/mol) exceeds the 2-methyl analog (232.27 g/mol) by ~20 g/mol .
  • Trifluoromethyl groups (e.g., in CAS 733740-47-1) further increase molecular weight (300.00 g/mol) due to fluorine’s contribution .

Acidity and Solubility :

  • The pKa of the 2-methyl derivative (4.49) suggests moderate acidity, likely influenced by electron-donating methyl groups stabilizing the deprotonated form . The 3-chloro analog is predicted to have a slightly lower pKa (~4.5) due to the electron-withdrawing chlorine enhancing carboxylic acid dissociation.
  • LogP values (e.g., 2.987 for the 2,4-dimethyl derivative) indicate moderate lipophilicity, suitable for membrane permeability in drug design .

Synthetic Considerations :

  • Synthesis protocols for analogs often involve cyclization reactions, as seen in , where a dioxane/K₂CO₃ system at 100°C yields cis-configuration products . Similar methods may apply to the target compound.

Q & A

Q. What are the common synthetic routes for preparing cis-3-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves cyclopentane ring functionalization. A two-step approach is often employed:

Cyclopentane carboxylation : Introduce the carboxylic acid group via Friedel-Crafts acylation or analogous methods.

Benzoylation : React with 3-chlorobenzoyl chloride under basic conditions (e.g., pyridine) to install the 3-chlorobenzoyl moiety.
Stereochemical control (cis configuration) is achieved using chiral catalysts or by exploiting steric hindrance during ring closure. For analogous cyclopropane derivatives, methods like ester hydrolysis and stereoselective cyclization have been documented .

  • Key Considerations : Monitor reaction temperature (40–60°C) to avoid racemization. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of cis-3-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Assign cis stereochemistry via coupling constants (J values) between adjacent protons on the cyclopentane ring. For example, cis-protons typically exhibit J ≈ 6–8 Hz .
  • NOESY/ROESY : Confirm spatial proximity of substituents (e.g., benzoyl and carboxylic acid groups).
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and benzoyl groups).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 252.694 for C₁₃H₁₃ClO₃) and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Q. How should researchers handle and store cis-3-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid to ensure stability during experimental workflows?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .
  • Handling : Use gloves (nitrile) and eye protection. In case of skin contact, rinse immediately with water; for inhalation, move to fresh air .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess shelf life. Monitor via HPLC for purity loss .

Advanced Research Questions

Q. What experimental strategies can be employed to resolve discrepancies in stereochemical assignments of cis-3-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid derivatives?

  • Methodological Answer :
  • Comparative Analysis : Compare experimental NMR data with computed spectra (DFT calculations) for cis vs. trans isomers.
  • Chiral Derivatization : Convert the carboxylic acid to a diastereomeric ester (e.g., using (S)-α-methylbenzylamine) and analyze via HPLC .
  • Crystallographic Validation : Co-crystallize with a resolving agent (e.g., brucine) to determine absolute configuration .
  • Case Study : For structurally similar pyrethroid metabolites, stereochemical discrepancies were resolved using enantioselective GC-MS .

Q. How can researchers optimize reaction conditions to minimize by-product formation during the synthesis of cis-3-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for benzoylation efficiency. Lower catalyst loading (5 mol%) reduces side reactions.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DCM or THF) to enhance solubility and reaction homogeneity.
  • Temperature Gradients : Perform kinetic studies (e.g., 25–80°C) to identify ideal conditions for cis selectivity. For cyclopropane analogs, lower temperatures (0–10°C) improved stereochemical outcomes .
  • By-Product Analysis : Use LC-MS to identify and quantify impurities (e.g., trans isomers or chlorinated by-products) .

Q. What analytical methodologies are suitable for detecting and quantifying degradation products of cis-3-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid under varying pH conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40°C.
  • HPLC-DAD/UV : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to separate degradation products. Monitor at λ = 254 nm .
  • High-Resolution Mass Spectrometry (HRMS) : Identify degradation fragments (e.g., decarboxylated or dechlorinated species) .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to predict degradation rates. For pyrethroid metabolites, hydrolysis half-lives ranged from 2–14 days depending on pH .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
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cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.